5-Bromo-4-chloro-2-methylquinazoline
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Overview
Description
5-Bromo-4-chloro-2-methylquinazoline is an organic compound that belongs to the class of quinazolines. It has the molecular formula C₉H₆BrClN₂ and a molecular weight of 257.51 g/mol. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a quinazoline ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-methylquinazoline typically involves the reaction of 4-chloro-2-methylquinazoline with bromine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid or dichloromethane, and at a temperature range of 0-25°C. The bromination reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the quinazoline ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-methylquinazoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Formation of quinazoline carboxylic acids or aldehydes.
Reduction: Formation of dihydroquinazoline derivatives.
Scientific Research Applications
5-Bromo-4-chloro-2-methylquinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylquinazoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-methylquinazoline: Lacks the chlorine atom, affecting its reactivity and biological activity.
5-Bromo-4-chloroquinazoline: Lacks the methyl group, influencing its chemical properties and applications.
Uniqueness
5-Bromo-4-chloro-2-methylquinazoline is unique due to the presence of both bromine and chlorine atoms, as well as a methyl group on the quinazoline ring.
Properties
IUPAC Name |
5-bromo-4-chloro-2-methylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQZSSBKXDSLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)Br)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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